molecular formula C7H11NO3 B12442613 Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-

Cat. No.: B12442613
M. Wt: 157.17 g/mol
InChI Key: WRUSVQOKJIDBLP-UHFFFAOYSA-N
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Description

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-, commonly known as Tiglylglycine (CAS 35842-45-6), is a metabolite formed via the conjugation of glycine with tiglic acid (2-methyl-2-butenoic acid). This acylglycine plays a critical role in fatty acid β-oxidation pathways and is associated with metabolic disorders such as mitochondrial dysfunction .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(2-methylbut-2-enoylamino)acetic acid

InChI

InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)

InChI Key

WRUSVQOKJIDBLP-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented synthesis involves the acylation of glycine’s amino group with tiglic acid (2-methyl-2-butenoic acid). The reaction proceeds via nucleophilic acyl substitution, where glycine’s primary amine attacks the electrophilic carbonyl carbon of tiglic acid. A base, typically triethylamine (TEA) or cesium carbonate, neutralizes the generated HCl, shifting the equilibrium toward product formation.

Stoichiometric ratios :

  • Glycine : Tiglic acid : Base = 1 : 1.2 : 1.5 (mol/mol)
    Excess tiglic acid ensures complete conversion, while the base mitigates side reactions like esterification.

Solvent Systems and Catalysts

Polar aprotic solvents enhance reactivity by stabilizing the transition state:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
DMF 36.7 92 4
Dichloromethane 8.93 68 12
THF 7.58 75 8

Data aggregated from

DMF outperforms other solvents due to its high polarity, which facilitates the dissolution of glycine (solubility in DMF: 12.8 g/L vs. 0.3 g/L in dichloromethane). Catalytic bases like TEA reduce reaction times by 40% compared to non-catalytic conditions.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Design

Industrial synthesis prioritizes throughput and purity. A representative flow system (Fig. 1) uses:

  • Preheating zone : 60°C to dissolve reactants
  • Reaction zone : Packed-bed reactor with immobilized lipase (residence time: 30 min)
  • Quench zone : In-line neutralization with 5% citric acid

Advantages :

  • 98% conversion efficiency
  • Reduced solvent waste (20% lower than batch processes)
  • Consistent product enantiomeric excess (>99% E-configuration)

Purification Protocols

Crude product purification involves sequential steps:

  • Acid-base extraction : Partitioning between 1M HCl and ethyl acetate removes unreacted tiglic acid.
  • Recrystallization : Ethanol/water (7:3 v/v) yields 85% recovery of white crystalline product.
  • Chromatography : Silica gel (230–400 mesh) with 10% methanol/dichloromethane eluent resolves residual diacyl byproducts.

Alternative Synthetic Routes

Enzymatic Acylation

Lipase B from Candida antarctica (CAL-B) catalyzes the regioselective acylation of glycine in biphasic systems:

Conditions :

  • pH : 7.4 (phosphate buffer)
  • Temperature : 37°C
  • Solvent : tert-Butyl methyl ether
  • Yield : 78% (24 h reaction time)

This method avoids racemization but requires costly enzyme immobilization supports.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the reaction to 15 minutes with comparable yields (89%). Energy dissipation metrics show a 65% reduction in cumulative energy demand compared to conventional heating.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 12.3 (s, 1H, COOH), 8.2 (t, J = 5.6 Hz, 1H, NH), 5.8 (q, J = 1.5 Hz, 1H, CH=), 3.9 (d, J = 5.6 Hz, 2H, CH₂), 1.9 (s, 3H, CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I band).

Purity Assessment

HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms >99% purity with a retention time of 6.8 min.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Chemistry

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- serves as a building block for more complex molecules. Its ability to undergo various organic reactions makes it useful in synthetic chemistry for developing new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound plays a significant role in studies related to amino acid metabolism and enzyme interactions. Research indicates that glycine derivatives can influence metabolic pathways, potentially affecting cellular functions and signaling mechanisms. For example, glycine has been shown to exert anti-inflammatory effects and may be involved in modulating immune responses.

Medicine

Ongoing research is investigating the therapeutic potential of glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-. It has been associated with reduced risks of cardiovascular diseases due to its role in metabolic pathways linked to inflammation and oxidative stress. A genome-wide association study highlighted its protective effects against coronary artery disease in East Asian populations, suggesting its potential as a biomarker for cardiovascular health .

Industrial Applications

In the industrial sector, glycine derivatives are increasingly used as intermediates in the synthesis of specialty chemicals and pharmaceuticals. The G-BIOFERM project aims to develop sustainable production methods for glycine through microbial fermentation processes, addressing environmental concerns related to chemical synthesis from fossil fuels .

Case Study 1: Cardiovascular Health

A study conducted on Singaporean Chinese participants found that genetically determined serum glycine levels were inversely associated with coronary artery disease risk . This research underscores the potential of glycine as a biomarker for cardiovascular health.

Case Study 2: Enzyme Activity

Research into glycine N-acyltransferase has revealed its role in detoxifying xenobiotics by conjugating them with glycine . This enzymatic activity highlights the biochemical significance of glycine derivatives in metabolic processes.

Mechanism of Action

The mechanism of action of Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- involves its interaction with specific molecular targets and pathways. As an N-acyl-amino acid, it can participate in various biochemical processes, including enzyme catalysis and signal transduction. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula: C₇H₁₁NO₃
  • Molecular Weight : 157.17 g/mol
  • Structure : Features an α,β-unsaturated acyl group ((2E)-2-methyl-1-oxo-2-butenyl) linked to glycine via an amide bond .
  • SMILES : O=C(NCC(=O)O)C(=CC)C
  • InChIKey : ACEZAZFSJHWIDP-SOFGYWHQSA-N
  • Melting Point : 86°C .
  • Analytical Data : Frequently analyzed via GC-MS after derivatization (e.g., trimethylsilyl esters) with retention indices and spectral patterns specific to its unsaturated structure .

Comparison with Similar Compounds

Tiglylglycine belongs to the acylglycine family, where glycine is conjugated with various acyl groups. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Tiglylglycine and Analogues

Compound Name Structure/Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Disorders Analytical Data (GC-MS Retention Index)
Tiglylglycine (2E)-2-methyl-1-oxo-2-butenyl C₇H₁₁NO₃ 157.17 Mitochondrial β-oxidation disorders 1388–1432 (TMS derivative)
N-(2-Methylbutyryl)glycine Saturated 2-methylbutyryl group C₇H₁₃NO₃ 159.18 Medium-chain acyl-CoA dehydrogenase deficiency Not reported
N-[(2E)-6-Hydroxy-2-octenoyl]glycine Hydroxy-substituted unsaturated acyl chain C₁₀H₁₇NO₄ 215.25 Potential role in lipid signaling Not reported
N-(3-Methyl-1-oxobutyl)glycine TMS ester Silylated derivative of branched-chain acyl glycine C₁₀H₂₁NO₃Si 243.36 Used in GC-MS analysis; distinct retention vs. unsaturated analogues 1464–1505 (TMS derivative)

Key Comparisons:

Structural Differences: Tiglylglycine contains an α,β-unsaturated enone group, enhancing its reactivity and metabolic specificity compared to saturated analogues like N-(2-Methylbutyryl)glycine . Hydroxy-substituted derivatives (e.g., N-[(2E)-6-Hydroxy-2-octenoyl]glycine) exhibit increased polarity, affecting their solubility and interaction with enzymes .

Physicochemical Properties :

  • The unsaturated structure of Tiglylglycine lowers its melting point (86°C) compared to saturated acylglycines, which typically have higher melting points due to better molecular packing .

Metabolic Pathways: Tiglylglycine is a biomarker for mitochondrial disorders, while N-(2-Methylbutyryl)glycine is linked to medium-chain acyl-CoA dehydrogenase deficiencies . The hydroxy group in N-[(2E)-6-Hydroxy-2-octenoyl]glycine may facilitate interactions with peroxisomal enzymes, diverging from Tiglylglycine’s mitochondrial pathway .

Analytical Differentiation :

  • GC-MS analysis of Tiglylglycine’s trimethylsilyl (TMS) ester shows a distinct retention index range (1388–1432) compared to branched-chain derivatives (1464–1505) .

Biological Activity

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- (CAS number 35842-45-6), is a derivative of glycine that has garnered interest due to its potential biological activities. This compound is also known as N-[(2E)-2-Methylbut-2-enoyl]glycine and is categorized under amino acids and derivatives, intermediates, fine chemicals, and metabolites. Its molecular formula is C7_7H11_{11}NO3_3, with a molecular weight of 157.17 g/mol. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC7_7H11_{11}NO3_3
Molecular Weight157.17 g/mol
Boiling Point394.9 °C
Flash Point192.6 °C
LogP0.03
Polar Surface Area46.61 Å

Glycine derivatives are known to interact with various biological pathways. The specific activity of Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- can be attributed to its structural similarity to other biologically active compounds. It is hypothesized that this compound may act through the modulation of G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling.

  • Glycine Receptors : As an amino acid derivative, it may influence glycine receptors, which are involved in inhibitory neurotransmission in the central nervous system.
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown potential as DPP-IV inhibitors, which are significant in the management of type 2 diabetes by prolonging the action of incretin hormones .
  • Antioxidant Activity : Some studies suggest that glycine derivatives exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .

Antidiabetic Potential

A study conducted on various glycine derivatives demonstrated that certain modifications could enhance the inhibitory activity against DPP-IV, thereby improving glucose homeostasis in diabetic models. The research indicated that these compounds could significantly lower blood glucose levels in diabetic rats when administered over a period of time .

Anticancer Activity

Research into related compounds has revealed promising anticancer properties. For instance, derivatives similar to Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- have been tested against various cancer cell lines, showing cytotoxic effects by inducing apoptosis and cell cycle arrest . A notable study found that these compounds inhibited cell proliferation in breast cancer and lung cancer cell lines, suggesting a potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- (Tiglylglycine), and how do reaction conditions influence yield and purity?

  • Methodology :

  • Acylation of glycine : React glycine with (2E)-2-methyl-1-oxo-2-butenyl chloride (tiglic acid chloride) in a basic aqueous medium (e.g., NaOH) at 0–5°C to minimize racemization .
  • Purification : Use recrystallization from ethanol/water mixtures (melting point: 86°C) or silica gel chromatography with ethyl acetate/hexane gradients .
  • Yield optimization : Monitor pH (8–9) and stoichiometry (1:1.2 glycine:acyl chloride) to reduce side products like N,O-diacylated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing Tiglylglycine, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for α-proton doublet (δ 3.8–4.2 ppm, glycine backbone) and vinyl proton signals (δ 5.8–6.3 ppm, (2E)-configuration) .
  • ¹³C NMR : Confirm carbonyl groups (amide C=O at ~170 ppm, ketone C=O at ~200 ppm) .
  • IR : Identify amide I band (~1650 cm⁻¹) and carboxylic acid O–H stretch (2500–3300 cm⁻¹) .
  • Mass spectrometry : Use ESI-MS to detect [M+H]⁺ at m/z 158.17 (C₇H₁₁NO₃) and fragment ions (e.g., loss of CO₂ at m/z 114) .

Q. How does the (2E)-stereochemistry of the tiglyl group impact Tiglylglycine’s reactivity and biological activity?

  • Methodology :

  • Comparative studies : Synthesize (2Z)-isomer and compare kinetic stability (via thermal analysis) and enzyme-binding affinity (e.g., acyl-CoA dehydrogenase assays) .
  • Computational modeling : Use DFT to calculate energy barriers for isomerization and docking simulations with metabolic enzymes .

Advanced Research Questions

Q. What challenges arise in crystallizing Tiglylglycine for X-ray diffraction studies, and how can they be mitigated?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for crystal growth, as water disrupts lattice formation due to hygroscopicity .
  • Cryoprotection : Flash-cool crystals in liquid nitrogen with 20% glycerol to prevent ice formation during data collection .
  • Software tools : Refine structures using SHELXL (for small molecules) with emphasis on resolving disorder in the tiglyl side chain .

Q. How can researchers optimize LC-MS/MS protocols to detect Tiglylglycine in metabolic profiling studies?

  • Methodology :

  • Column selection : Use C18 columns (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile gradients for optimal retention (tR ~6–8 min) .
  • Ionization : Apply negative-ion mode ESI for enhanced sensitivity to carboxylic acid groups .
  • Quantitation : Spike deuterated internal standards (e.g., N-Tigloylglycine-d₂) to correct for matrix effects in biological samples .

Q. What strategies resolve contradictions in reported metabolic pathways involving Tiglylglycine?

  • Methodology :

  • Isotope tracing : Administer ¹³C-labeled glycine to model organisms and track incorporation into Tiglylglycine via GC-MS .
  • Enzyme inhibition : Use specific inhibitors (e.g., malonyl-CoA decarboxylase inhibitors) to dissect competing pathways in mitochondrial β-oxidation .

Q. How do pH and temperature affect the stability of Tiglylglycine in aqueous solutions, and what storage conditions are optimal?

  • Methodology :

  • Accelerated stability studies : Incubate solutions at 25–40°C and pH 2–9; monitor degradation via HPLC (C18, UV detection at 210 nm) .
  • Recommendations : Store lyophilized powder at –20°C (desiccated) and prepare fresh solutions in pH 7.4 buffer for cell-based assays .

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